Direct Band Gap at 1.01 eV vs. Zn3P2 (1.5 eV) and ZnSb (0.65 eV Indirect)
Zn3As2 exhibits a direct band gap at the Γ-point of 1.01 eV, as calculated by DFT [1]. This is in stark contrast to its closest structural analog Zn3P2, which has a wider direct band gap of 1.5 eV [2], and to ZnSb, which has a narrower, indirect band gap of 0.65 eV [1]. The 1.0 eV energy is critical for efficient photoemission and detection in the near-infrared region, aligning with the spectral needs for optical telecommunications and silicon tandem photovoltaics [3].
| Evidence Dimension | Band Gap Energy and Type |
|---|---|
| Target Compound Data | 1.01 eV (direct at Γ-point) |
| Comparator Or Baseline | Zn3P2: 1.5 eV (direct); ZnSb: 0.65 eV (indirect) |
| Quantified Difference | Δ = -0.49 eV vs. Zn3P2; Δ = +0.36 eV vs. ZnSb; direct vs. indirect vs. ZnSb |
| Conditions | Density Functional Theory (DFT) calculations |
Why This Matters
The specific 1.0 eV direct band gap is optimal for near-infrared applications, whereas Zn3P2 is better suited for visible light and ZnSb's indirect nature hinders efficient optical emission.
- [1] Lai Hnuna, El-Abed Haidar, Bezzerga Djamel, Catherine Stampfl, Sahnoun Mohammed, Zaithanzauva Pachuau. First-principles study of optical and thermoelectric properties of Zn3As2 and ZnSb. Nano Select, 2023, 4(9-10), 551-558. View Source
- [2] Hyung Soon Im, Kidong Park, Dong Myung Jang, et al. Zn3P2–Zn3As2 Solid Solution Nanowires. Nano Letters, 2015, 15(2), 990-997. View Source
- [3] Tim Burgess, Philippe Caroff, Yuda Wang, Bekele H. Badada, Howard E. Jackson, Leigh M. Smith, Yanan Guo, Hark Hoe Tan, Chennupati Jagadish. Zn3As2 nanowires and nanoplatelets: Highly efficient infrared emission and photodetection by an earth abundant material. Nano Letters, 2015, 15(1), 378-385. View Source
